molecular formula C7H14F2N2 B13213960 4-(Difluoromethyl)-1-methylpiperidin-4-amine

4-(Difluoromethyl)-1-methylpiperidin-4-amine

Cat. No.: B13213960
M. Wt: 164.20 g/mol
InChI Key: MDVXLKXCESWZOW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-methylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the difluoromethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic difluoromethylation of piperidine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by the introduction of the difluoromethyl group through nucleophilic substitution or radical chemistry. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-methylpiperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-1-methylpiperidin-4-amine
  • 4-(Methyl)-1-methylpiperidin-4-amine
  • 4-(Chloromethyl)-1-methylpiperidin-4-amine

Uniqueness

4-(Difluoromethyl)-1-methylpiperidin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. Compared to its analogs, the difluoromethyl group enhances metabolic stability, lipophilicity, and hydrogen bond donor ability, making it a valuable compound in drug design and material science .

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

4-(difluoromethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C7H14F2N2/c1-11-4-2-7(10,3-5-11)6(8)9/h6H,2-5,10H2,1H3

InChI Key

MDVXLKXCESWZOW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C(F)F)N

Origin of Product

United States

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